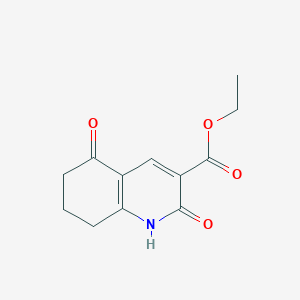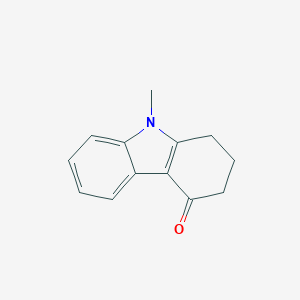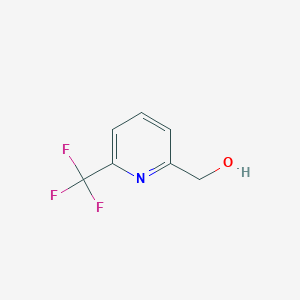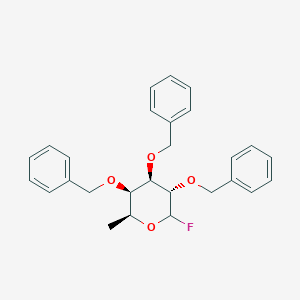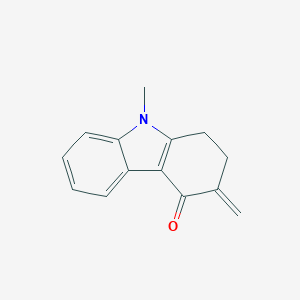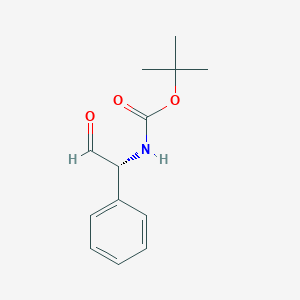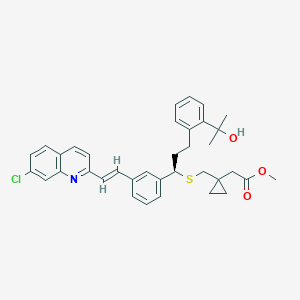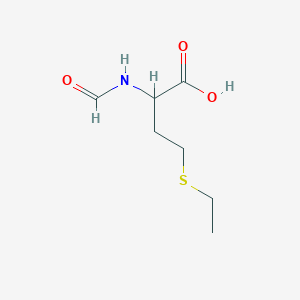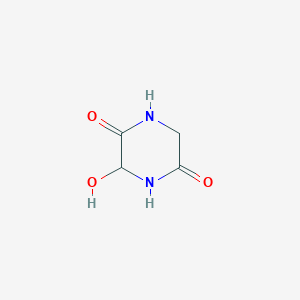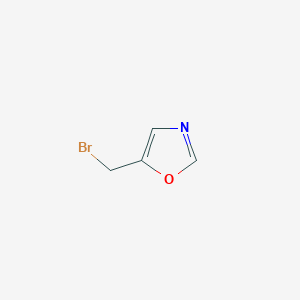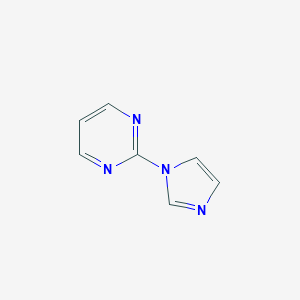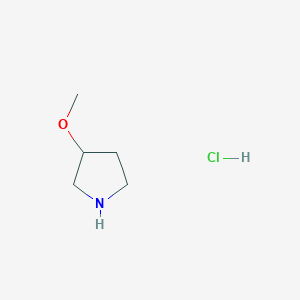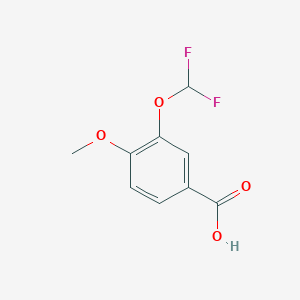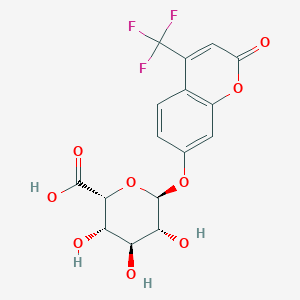![molecular formula C10H8Cl2N2O4S2 B143720 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid CAS No. 134917-53-6](/img/structure/B143720.png)
2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid is a chemical compound that belongs to the family of benzothiadiazine sulfonamides. It has been widely studied for its potential applications in scientific research due to its unique chemical properties.
作用機序
The mechanism of action of 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes involved in various metabolic pathways. The compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body.
生化学的および生理学的効果
The biochemical and physiological effects of 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid have been extensively studied. The compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body. In addition, the compound has been shown to have antitumor properties, which may make it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of using 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid in lab experiments is its high purity. The compound can be synthesized under mild conditions and yields a high purity product. Another advantage is its unique chemical properties, which make it a useful tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have toxic effects on certain cell types, which may limit its use in certain experiments.
将来の方向性
For the study of this compound include the development of new synthetic methods, the study of its potential applications in cancer therapy, and the exploration of its potential applications in the treatment of other diseases.
合成法
The synthesis of 2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid involves the reaction of 5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine with thiol-containing compounds such as thiols or thioacids in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product.
科学的研究の応用
2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid has been extensively used in scientific research as a tool to study various biological processes. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. The compound has also been used as a probe to study the role of sulfonamide compounds in the inhibition of enzymes involved in various metabolic pathways.
特性
CAS番号 |
134917-53-6 |
|---|---|
製品名 |
2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
分子式 |
C10H8Cl2N2O4S2 |
分子量 |
355.2 g/mol |
IUPAC名 |
2-[(5,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H8Cl2N2O4S2/c1-4(9(15)16)19-10-13-8-6(12)2-5(11)3-7(8)20(17,18)14-10/h2-4H,1H3,(H,13,14)(H,15,16) |
InChIキー |
PFPJAPDGAVNILM-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)SC1=NS(=O)(=O)C2=C(N1)C(=CC(=C2)Cl)Cl |
正規SMILES |
CC(C(=O)O)SC1=NS(=O)(=O)C2=C(N1)C(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



